molecular formula C12H9F3N2O B1391151 6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine CAS No. 1214389-33-9

6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine

Cat. No. B1391151
CAS RN: 1214389-33-9
M. Wt: 254.21 g/mol
InChI Key: WWRNQUOVCZGLFC-UHFFFAOYSA-N
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Description

6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine, commonly referred to as 6-MTP, is a synthetic organic compound with a variety of applications in scientific research. Its unique properties make it a valuable tool for organic synthesis and medicinal chemistry. Its low toxicity and high solubility in aqueous solutions make it an ideal candidate for use in laboratory experiments.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Azirine-Based Synthesis : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide is utilized as a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. These compounds can be transformed into alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and further into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).

  • PI3Ks Inhibitors for Anticancer Applications : N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibits remarkable anticancer effects due to its inhibitory activity against PI3Ks and mTOR. Modification by replacing the acetamide group with alkylurea or 2-(dialkylamino)ethylurea moiety retains the antiproliferative activity and reduces acute oral toxicity (Wang et al., 2015).

  • Catalysis : Potential hemilabile (imino)pyridine palladium(II) complexes have been synthesized and explored as selective ethylene dimerization catalysts. These complexes, with specific ligands and in the presence of ethylene, exhibit high catalytic activities (Nyamato et al., 2015).

  • Chemical Synthesis of Aza Heterocycles : A synthetic approach for 2-methoxy-5-(1-methyl-1H-pyrrol-2-yl)-6-(methylsulfanyl)-2,3-dihydropyridine and related compounds through thermally induced 6π-electrocyclization of conjugated azatriene systems has been developed. These compounds have been used to explore the chemistry of pyrroles and pyridines (Nedolya et al., 2015).

Material Science and Structural Analysis

  • Synthesis and Structural Analysis : The synthesis, spectroscopic characterization, and X-ray structure analysis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile reveals the molecular structure and intermolecular interactions consolidating a three-dimensional network (Al‐Refai et al., 2016).

  • Coordination Compounds : Iron(II) bis-α-benzyldioximate complexes with 3- and 4-pyridine hemiacetals as axial ligands have been synthesized and studied by X-ray diffraction, IR, and Mössbayer spectroscopy. These studies provide insight into the structural and physicochemical properties of these coordination compounds (Bourosh et al., 2018).

  • Ligand Design and Crystallography : Synthesis and molecular structure of new O/N/O ligands, including bis-phenol-pyridine and bis-phenol-pyrazole, were achieved. The molecular structures of these ligands were determined by X-Ray analysis, showcasing the interaction and orientation of phenyl rings and substituents (Silva et al., 1997).

properties

IUPAC Name

6-methoxy-3-pyridin-3-yl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-10-5-4-9(8-3-2-6-16-7-8)11(17-10)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNQUOVCZGLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=CN=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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